molecular formula C15H11NO B1311720 2-(3-Cyanophenyl)acetophenone CAS No. 62043-83-8

2-(3-Cyanophenyl)acetophenone

Cat. No. B1311720
CAS RN: 62043-83-8
M. Wt: 221.25 g/mol
InChI Key: GEOQUDPIRPINGB-UHFFFAOYSA-N
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Description

“2-(3-Cyanophenyl)acetophenone” is a chemical compound with the molecular formula C15H11NO . It is a peach-colored solid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. The PubChem database provides a detailed molecular structure, including the InChI, InChIKey, and Canonical SMILES .


Chemical Reactions Analysis

The chemical reactions involving acetophenone derivatives have been explored in several studies . For example, one study discussed the oxidation of acetophenone using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. According to the PubChem database, the molecular weight of “this compound” is 221.25 g/mol .

Scientific Research Applications

Isolation and Purification in Medicinal Plants

2-(3-Cyanophenyl)acetophenone, as a type of acetophenone, is relevant in the isolation and purification processes in medicinal plants. For example, various acetophenones have been isolated from the Chinese medicinal plant Cynanchum bungei Decne. These compounds, including 2,4-dihydroxyacetophenone and 2,5-dihydroxyacetophenone, were purified using high-speed counter-current chromatography, demonstrating the importance of acetophenones in medicinal chemistry (Liu et al., 2008).

Synthesis of Chromones

Chromones are chemical compounds with potential biological activities. This compound analogs are used in photochemical approaches to synthesize chromones. These processes involve the photorearrangement of esters to produce photo-Fries products, which are valuable as direct chromone precursors. This highlights the application of acetophenone derivatives in synthesizing compounds with potential therapeutic uses (Álvaro et al., 1987).

Condensation Reactions in Organic Synthesis

Acetophenone derivatives are crucial in condensation reactions with arylaldehydes. These reactions are significant in the synthesis of various organic compounds, including flavonols. The study of these reactions in water, especially with the presence of surfactants, demonstrates the broad application of acetophenone derivatives in organic synthesis (Fringuelli et al., 1994).

Catalyst in Asymmetric Synthesis

In the field of asymmetric synthesis, derivatives of acetophenone, including this compound, are used as substrates. For instance, acetophenone has been used in the highly chemoselective synthesis of cyclohexanols, demonstrating its role in producing stereospecific compounds, which is crucial in pharmaceutical and fine chemical industries (Luo & Shan, 2006).

Photoreactions and Photochemistry

This compound derivatives have applications in photochemistry. For instance, studies involving photodecarboxylation of related compounds show the formation of various photoproducts, indicating the utility of acetophenone derivatives in understanding photoreactions and their potential applications in synthesis (Jiménez et al., 1995).

Antitumor Activity

Some acetophenone derivatives have shown potential in antitumor activity. For instance, certain hydrazide derivatives synthesized from acetophenone compounds have demonstrated interesting cytotoxic activity against cancer cells. This underscores the potential of acetophenone derivatives, including this compound, in developing new antitumor agents (Ghorab & Alsaid, 2012).

Safety and Hazards

The safety data sheet for acetophenone suggests that it is harmful if swallowed and causes serious eye irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and not to eat, drink, or smoke when using this product .

Future Directions

Future research could focus on the development of new pesticides with novel structures and unique mechanisms of action, using acetophenone derivatives . Additionally, the synthesis of acetophenone derivatives could be optimized for better yield and efficiency .

properties

IUPAC Name

3-phenacylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-13-6-4-5-12(9-13)10-15(17)14-7-2-1-3-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOQUDPIRPINGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431951
Record name 2-(3-CYANOPHENYL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62043-83-8
Record name 2-(3-CYANOPHENYL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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